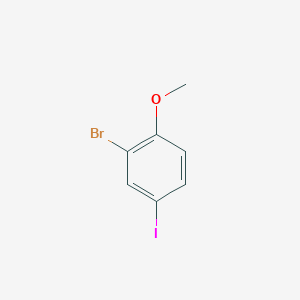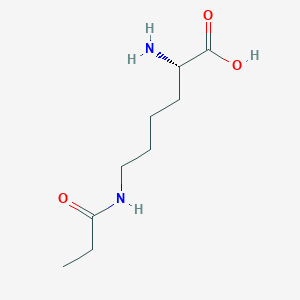
2-Bromoisophthalic acid
Overview
Description
2-Bromoisophthalic acid is a chemical compound with the molecular formula C8H5BrO4 . It is also known by other names such as 2-bromobenzene-1,3-dicarboxylic acid and bromoisophthalic acid . The average mass of this compound is 245.027 Da .
Synthesis Analysis
A new complex, [Zn (5-Br-ip) (1,2-Bie)] n (1), (5-Br-ipH 2 = 5-bromoisophthalic acid; 1,2-Bie = 1,2-bis (imidazole)ethane), has been synthesized by hydrothermal reaction .Molecular Structure Analysis
The molecular structure of this compound has been characterized by single-crystal X-ray diffraction analysis and IR spectroscopy . The compound crystallizes in the triclinic space group P1 . All bond lengths and angles of the title compound are normal, compared with its analogues .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 245.03 g/mol, a monoisotopic mass of 243.93712 g/mol, and a complexity of 206 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 74.6 Ų .Scientific Research Applications
Chemical Synthesis and Organic Linker Applications
2-Bromoisophthalic acid plays a significant role in chemical synthesis processes. For instance, it is used in the selective oxidation of 2-bromo-m-xylene to produce this compound, demonstrating its utility in organic chemistry transformations (Miyano et al., 1986). Additionally, this compound derivatives, such as 5-Bromoisophthalic acid, are potential organic linkers in Hydrogen-bonded Organic Frameworks (HOFs), which are crucial for reversible structural transformations, dissolution, re-crystallization, low densities, and high porosity in materials science (Ramanna et al., 2021).
Nanomaterials and Surface Binding
In the field of nanomaterials, derivatives of this compound, like 2-hydroxyisophthalic acid, are identified as potential metal oxide anchors due to their donor group alignments for binding to inorganic surfaces. This attribute is fundamental in designing organic linkers for metal-oxide-based hybrid materials (Komati et al., 2018).
Analytical Applications in Biomedicine
In biomedical analysis, 2-Bromoacetyl-6-methoxynaphthalene, a derivative of this compound, is employed as a pre-chromatographic fluorescent labeling reagent. This application is significant in the high-performance liquid chromatographic (HPLC) analysis of various compounds, demonstrating the compound's versatility in analytical chemistry (Cavrini et al., 1993).
Materials Science and Photoluminescence
In materials science, this compound derivatives contribute to the synthesis of novel materials with unique properties. For instance, mesogens derived from 4-bromoisophthalic acid have been synthesized, showing decreased melting and clearing points compared to unsubstituted compounds. These findings are valuable in the study of liquid crystals and materials with phase-changing properties (Dehne et al., 2001). Furthermore, new luminescent properties have been discovered in Eu(III) complexes with 5-bromoisophthalic acid, highlighting its potential in developing photoluminescent materials (Liu et al., 2011).
Safety and Hazards
2-Bromoisophthalic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding release to the environment .
Future Directions
Mechanism of Action
Mode of Action
The mode of action of 2-Bromoisophthalic acid is not well understood at this time. As a brominated derivative of isophthalic acid, it may share some chemical properties with other halogenated aromatic compounds. The specific interactions it undergoes with its targets, and the resulting changes, are yet to be determined .
Result of Action
As research progresses, we can expect to gain a better understanding of how this compound affects cells and tissues at the molecular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other compounds can significantly affect a compound’s behavior. Future research will hopefully shed light on these aspects .
properties
IUPAC Name |
2-bromobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOICBODWTPYJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30317219 | |
| Record name | 2-Bromoisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22433-91-6 | |
| Record name | 2-Bromo-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22433-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 312822 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022433916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22433-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromoisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for 2-bromoisophthalic acid?
A1: this compound can be synthesized via different routes. One approach involves the aqueous sodium dichromate oxidation of 2-bromo-m-xylene under carbon dioxide pressure, leading to a 58% yield of the desired product []. Another method utilizes potassium permanganate oxidation of 2-bromo-3-methylbenzaldehyde, which itself is obtained through a series of reactions starting from 2-bromo-m-xylene, resulting in a 42% yield of 2-bromo-3-methylbenzoic acid [].
Q2: Are there any applications of this compound in the synthesis of metal complexes?
A2: Yes, this compound plays a crucial role in synthesizing [2,6-bis(2-oxazolinyl)phenyl]palladium (Phebox-Pd) complexes []. The process involves reacting this compound with Pd(PPh3)4 to yield trans-bromo(2,6-dicarboxyphenyl)bis(triphenylphosphine)palladium, followed by the conversion of the palladium complex's carboxy groups into oxazolinyl groups. This ultimately yields the desired Phebox-Pd complexes [].
Q3: Has the crystal structure of this compound been determined?
A3: Yes, the crystal structure of this compound (C8H5BrO4) has been determined using X-ray crystallography and found to be triclinic, belonging to the space group P1̄ (no. 2) []. The unit cell dimensions are: a = 4.8161(3) Å, b = 7.3727(5) Å, c = 12.1230(7) Å, α = 81.004(3)°, β = 78.897(3)°, γ = 72.829(3)°, and V = 401.30(4) Å3 [].
Q4: Can this compound be used as a precursor for other organic compounds?
A4: Yes, this compound can be used as a starting material to synthesize 2,6-bis(2-bromoacetyl) bromobenzene []. This synthesis involves converting this compound to its corresponding acid chloride using thionyl chloride (SOCl2), followed by a diazomethane reaction to yield the desired product [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)

![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)



![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)
![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)

